(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate (Diisopyronitrile Dihydrogen Phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate, also known as Diisopyronitrile Dihydrogen Phosphate, is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bis(1-methylethyl)amino group, a phenyl group, and a pyridin-2-yl group attached to a butanenitrile backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate typically involves multiple steps, including the formation of the butanenitrile backbone, the introduction of the phenyl and pyridin-2-yl groups, and the addition of the bis(1-methylethyl)amino group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product.
Chemical Reactions Analysis
Types of Reactions
(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl and pyridin-2-yl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2RS)-4-[Bis(1-methylethyl)amino]-2-phenylbutanenitrile: Lacks the pyridin-2-yl group.
(2RS)-4-[Bis(1-methylethyl)amino]-2-(pyridin-2-yl)butanenitrile: Lacks the phenyl group.
(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-3-yl)butanenitrile: Has a pyridin-3-yl group instead of pyridin-2-yl.
Uniqueness
The presence of both phenyl and pyridin-2-yl groups in (2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate contributes to its unique chemical properties and potential applications. This combination of functional groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H30N3O4P |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanenitrile;phosphoric acid |
InChI |
InChI=1S/C21H27N3.H3O4P/c1-17(2)24(18(3)4)15-13-21(16-22,19-10-6-5-7-11-19)20-12-8-9-14-23-20;1-5(2,3)4/h5-12,14,17-18H,13,15H2,1-4H3;(H3,1,2,3,4) |
InChI Key |
GTFOPFIGKTUKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=N2)C(C)C.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.